BOC-L-phenylalanine-d5
Description
L-Phenylalanine-d5 (C₉H₆D₅NO₂; molecular weight: 170.22 g/mol) is a deuterium-labeled isotopologue of the essential amino acid L-phenylalanine, where five hydrogen atoms on the aromatic phenyl ring are replaced with deuterium . This stable isotope-labeled compound is widely utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative metabolomics, proteomics, and biomarker discovery due to its near-identical chemical properties to unlabeled L-phenylalanine, coupled with distinct mass spectral characteristics . Its high isotopic purity (≥98%) ensures minimal interference from endogenous analytes, enabling precise quantification in complex biological matrices such as plasma, urine, and tissues .
Structurally, the deuterium atoms are positioned at the 2, 3, 4, 5, and 6 positions of the phenyl ring, as indicated by its synonym "Phenylalanine-2,3,4,5,6-d₅" . This labeling strategy preserves the molecule’s stereochemical integrity and functional groups, ensuring compatibility with enzymatic and chromatographic processes .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-HRVDQBBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315572 | |
| Record name | L-Phenyl-d5-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56253-90-8 | |
| Record name | L-Phenyl-d5-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56253-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentadeutero-L-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056253908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Phenyl-d5-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-PENTADEUTERO-L-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG69NF7L6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
The process typically employs heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under controlled hydrogen-deuterium exchange conditions. The reaction occurs in a solvent system optimized for both solubility and catalytic activity, commonly dioxane or ethyl acetate, at temperatures ranging from 60°C to 100°C. A critical parameter is the pH, which is maintained near neutrality to prevent racemization of the chiral center.
Key Steps:
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Deuterium Exchange: L-Phenylalanine is suspended in D₂O with a catalyst (e.g., 10% Pd/C).
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Reaction Monitoring: Progress is tracked using nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation into the aromatic ring.
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Purification: The product is isolated via recrystallization or chromatographic methods to achieve >98% isotopic purity.
Data Table 1: Catalytic Deuteration Parameters
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C or PtO₂ |
| Solvent | Dioxane, ethyl acetate, or D₂O |
| Temperature | 60–100°C |
| Reaction Time | 24–72 hours |
| Deuterium Incorporation | 95–98% |
| Yield | 70–85% |
Multi-Step Synthesis via Benzaldehyde-d6
A historically significant method, developed by Blomquist and Cedergren in 1968, involves a multi-step route starting from benzene-d6. This approach ensures high positional specificity of deuterium atoms and is favored for research requiring precise isotopic labeling.
Synthetic Pathway
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Benzaldehyde-d6 Synthesis:
Benzene-d6 undergoes Friedel-Crafts acetylation with deuterated acetyl chloride in the presence of aluminum chloride (AlCl₃) to yield benzaldehyde-d6. Sodium chloride (NaCl) is added as a catalyst to enhance reproducibility. -
Oxazolone Formation:
Benzaldehyde-d6 reacts with N-acetylglycine in acetic anhydride to form 2-methyl-4-benzylidene-d6-oxazolone. This intermediate is hydrolyzed to produce α-acetamidocinnamic acid-d5. -
Catalytic Reduction:
The α-acetamidocinnamic acid-d5 undergoes deuteration using Pd/C in a dioxane-ethyl acetate solvent system, yielding N-acetyl-DL-phenylalanine-d5. -
Enzymatic Resolution:
Renal acylase selectively deacetylates the L-enantiomer, producing L-Phenylalanine-d5 with an enantiomeric excess (ee) >99%. The D-enantiomer remains acetylated and is removed via chromatography.
Data Table 2: Multi-Step Synthesis Outcomes
| Step | Yield | Deuterium Purity |
|---|---|---|
| Benzaldehyde-d6 | 53% | 98.1% |
| Oxazolone Intermediate | 52% | 96.4% |
| Catalytic Reduction | 86% | 96.5% |
| Enzymatic Resolution | 95% | 99.8% |
| Overall Yield | 18% | 99.5% |
Alternative Synthetic Routes and Their Limitations
Thiazolone and Oxazolone Derivatives
Alternative pathways involving 2-thio-4-benzylidene-d6-thiazolone or 2-phenyl-4-benzylidene-d6-oxazolone were explored but resulted in isotopic dilution (6–8% proton contamination) due to tautomerism-induced hydrogen-deuterium exchange. These methods are less viable for high-purity applications.
Reductive Deuteration with Deuteriodic Acid
Reduction of oxazolone derivatives using deuteriodic acid (DI) and red phosphorus yielded DL-Phenylalanine-d5 with 81.5% deuterium retention. However, this method required additional chiral resolution steps, reducing its practicality.
Characterization and Quality Control
Spectroscopic Analysis
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UV Spectroscopy: Deuterium substitution shifts absorption maxima to lower wavelengths (e.g., λmax from 257 nm to 252 nm) due to reduced zero-point energy.
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NMR Spectroscopy: Aromatic proton signals are absent in ¹H NMR, confirming >98% deuteration.
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Optical Rotatory Dispersion (ORD): Retains the characteristic dispersion profile of L-phenylalanine, verifying chiral integrity.
Isotopic Purity Assessment
Mass spectrometry (MS) quantifies deuterium incorporation, with commercial batches typically achieving 98–99.5% purity.
Comparative Analysis of Preparation Methods
Data Table 3: Method Comparison
| Method | Advantages | Disadvantages |
|---|---|---|
| Catalytic Deuteration | High yield (70–85%), scalable | Lower positional specificity |
| Multi-Step Synthesis | High isotopic purity (99.5%) | Low overall yield (18%), complex |
| Reductive Deuteration | Rapid deuteration | Isotopic dilution, requires resolution |
Industrial-Scale Production Considerations
Industrial processes prioritize catalytic deuteration for its scalability and cost-effectiveness. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions: L-Phenylalanine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated derivatives.
Reduction: It can be reduced under specific conditions to yield deuterated analogs.
Substitution: The deuterium atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions are typically deuterated analogs of the original compound, which retain the deuterium atoms in the phenyl ring .
Scientific Research Applications
Metabolic Studies
L-Phenylalanine-d5 serves as a tracer in metabolic studies to understand amino acid metabolism and protein synthesis. Researchers use gas chromatography/mass spectrometry (GC/MS) techniques to measure the enrichment levels of d5-phenylalanine in biological samples. For instance, a method was developed to determine low levels of d5-phenylalanine enrichment in muscle-protein hydrolysates, allowing for precise measurements even at low concentrations (0.002-0.09 atom percent excess) .
Case Study: Protein Synthesis Measurement
In a study involving human subjects, d5-phenylalanine was administered to assess its incorporation into tissue proteins. The results demonstrated that this isotope could effectively trace protein synthesis rates, providing insights into metabolic health and the effects of dietary changes on protein metabolism .
Nutritional Research
L-Phenylalanine-d5 is extensively used in nutritional research to examine the effects of dietary proteins on amino acid profiles in milk and meat production. A notable study involved infusing dairy cows with L-[ring-d5]phenylalanine to evaluate its impact on milk yield and protein content.
Data Table: Effects on Dairy Cows
| Parameter | Control Group | d5-Phenylalanine Group |
|---|---|---|
| Average Milk Yield (kg/d) | 43.2 ± 2.0 | 46.7 ± 3.6 |
| Average Protein Yield (g/d) | 1399 ± 97 | 1458 ± 50 |
| Infusion Duration (hours) | N/A | 72 |
This study showed that d5-phenylalanine infusion led to increased milk and protein yields, highlighting its potential in optimizing dairy production practices .
Protein Expression Studies
In proteomics, L-Phenylalanine-d5 is utilized for labeling peptides to quantify protein expression levels via mass spectrometry (MS). The incorporation of stable isotopes allows for accurate quantification of proteins in complex biological samples.
Application Example: Isotope-Labeled Peptides
L-Phenylalanine-d5 can be used to synthesize isotope-labeled peptides that are crucial for studying post-translational modifications and protein interactions in various biological systems . This application is particularly valuable in understanding disease mechanisms and developing therapeutic strategies.
Clinical Research
The clinical applications of L-Phenylalanine-d5 extend to understanding disorders related to amino acid metabolism, such as phenylketonuria (PKU). By using stable isotope tracers, researchers can investigate how individuals with PKU metabolize phenylalanine and assess the effectiveness of dietary interventions.
Case Study: PKU Management
In clinical trials, L-Phenylalanine-d5 has been used to monitor metabolic responses in PKU patients undergoing dietary treatment. The isotopic labeling helps track phenylalanine levels and optimize dietary plans for better management of the disorder .
Mechanism of Action
The mechanism of action of L-Phenylalanine-d5 involves its incorporation into metabolic pathways where it mimics the behavior of L-phenylalanine. The deuterium atoms provide a unique signature that can be detected using various analytical techniques, allowing researchers to study the dynamics of phenylalanine metabolism. The compound interacts with enzymes and molecular targets in a manner similar to L-phenylalanine, but the presence of deuterium can affect reaction rates and pathways .
Comparison with Similar Compounds
Key Observations :
- Positional Specificity : Unlike aliphatic deuterated standards (e.g., L-Alanine-d4), L-Phenylalanine-d5’s aromatic deuterium substitution minimizes isotopic exchange and ensures stability in acidic/basic conditions .
- Stereochemical Integrity: The L-configuration is critical for mimicking endogenous phenylalanine in biological systems, whereas racemic mixtures (e.g., DL-Phenylalanine-d5 HCl) are unsuitable for targeted metabolomics .
Analytical Performance in LC-MS/MS
L-Phenylalanine-d5 exhibits distinct advantages over non-deuterated and alternative labeled standards:
- Co-elution Avoidance : Its +5 Da mass shift prevents overlap with unlabeled phenylalanine, reducing ion suppression/enhancement effects .
- Matrix Tolerance: Demonstrates robust performance in plasma, urine, and tissue homogenates, outperforming non-isotopic ISs like L-2-chlorophenylalanine, which may interact unpredictably with analytes .
Biological Activity
L-Phenylalanine-d5 is a deuterated form of the essential amino acid L-phenylalanine, which is critical for protein synthesis and serves as a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The incorporation of deuterium in L-Phenylalanine-d5 enhances its stability and can be utilized in various biochemical research applications, particularly in metabolic studies and tracer experiments.
L-Phenylalanine-d5 exhibits several biological activities primarily due to its role as a precursor in neurotransmitter synthesis. Its competitive antagonism at the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) has been documented, with a binding constant (KB) of 573 μM, indicating its potential influence on synaptic plasticity and neuroprotection . Additionally, L-Phenylalanine-d5 acts as an antagonist for the α2δ subunit of voltage-dependent calcium channels, with an inhibition constant (Ki) of 980 nM .
Neurotransmitter Synthesis
The conversion of L-Phenylalanine into tyrosine is catalyzed by the enzyme phenylalanine hydroxylase. Tyrosine is subsequently converted into dopamine, norepinephrine, and epinephrine through a series of enzymatic reactions. This pathway is crucial for maintaining normal cognitive function and mood regulation. Studies have indicated that supplementation with L-Phenylalanine can enhance dopamine levels, potentially benefiting conditions associated with dopamine deficiency, such as depression and Parkinson's disease .
Case Studies
- Reward Deficiency Syndrome (RDS) : A study proposed the combination of D-Phenylalanine and N-acetyl-L-cysteine (NAC) to treat RDS by enhancing dopamine release in the brain's reward circuitry. This combination was hypothesized to stabilize dopamine levels through different mechanisms, suggesting potential therapeutic applications for L-Phenylalanine derivatives in addiction treatment .
- Pain Management : Research involving D-Phenylalanine indicated its role in increasing nociceptive thresholds in animal models, which was reversible with naloxone. This suggests that phenylalanine derivatives may have analgesic properties through endorphin modulation .
Pharmacokinetics
The pharmacokinetics of L-Phenylalanine-d5 may differ from its non-deuterated counterpart due to the isotopic labeling. Studies utilizing deuterated amino acids have shown altered metabolic pathways and improved tracking in biological systems, allowing for more precise evaluations of amino acid metabolism in vivo.
Table: Biological Activities of L-Phenylalanine-d5
Summary of Findings
Research indicates that L-Phenylalanine-d5 plays a significant role in neurotransmitter synthesis and modulation. Its antagonistic effects on NMDA receptors suggest potential applications in neurodegenerative diseases where glutamate excitotoxicity is a concern. Furthermore, its involvement in pain management highlights its therapeutic potential beyond traditional amino acid roles.
Q & A
Q. How can researchers ensure reproducibility when sharing protocols involving L-Phenylalanine-d5?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata : Include exact deuterium positions, synthetic routes, and purity certificates.
- Code Sharing : Provide scripts for flux analysis (e.g., Python/R packages).
- Peer Review : Pre-register methods on platforms like Protocols.io .
Tables
Table 1 : Key Analytical Techniques for L-Phenylalanine-d5 Characterization
| Technique | Purpose | Critical Parameters |
|---|---|---|
| <sup>2</sup>H NMR | Isotopic purity | Magnetic field ≥500 MHz, D2O solvent |
| HRMS | Mass verification | Resolution >30,000; ESI or MALDI ionization |
| HPLC | Purity check | C18 column, 0.1% TFA in mobile phase |
Table 2 : Common Pitfalls in Deuterated Compound Studies
| Issue | Mitigation Strategy |
|---|---|
| Isotopic scrambling | Use low-pH synthesis conditions |
| Metabolic toxicity | Limit deuterium concentration to <5% v/v |
| Data variability | Normalize to internal standards |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
